6-Chloro-3-methylpicolinaldehyde

Descripción general

Descripción

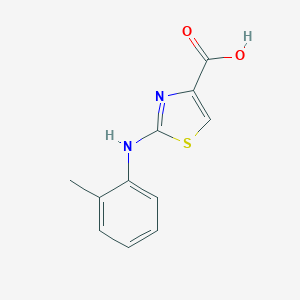

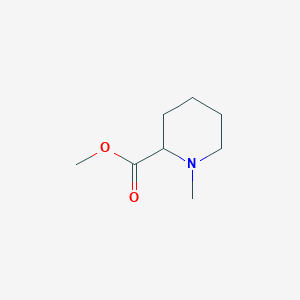

6-Chloro-3-methylpicolinaldehyde is a chemical compound with the empirical formula C7H6ClNO . It is a solid substance and is used for research and development purposes .

Molecular Structure Analysis

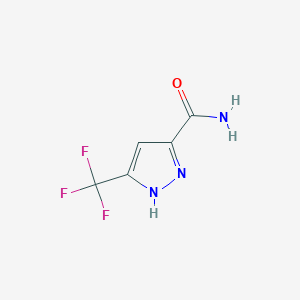

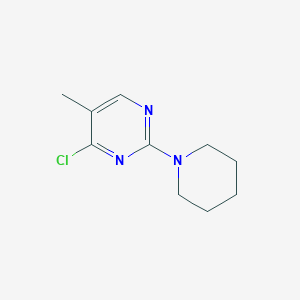

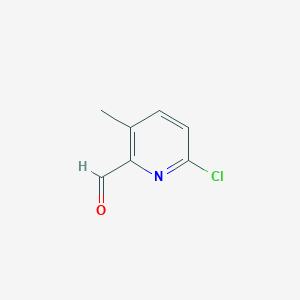

The molecular structure of 6-Chloro-3-methylpicolinaldehyde can be represented by the SMILES stringCc1ccc(Cl)nc1C=O . This indicates that the molecule consists of a pyridine ring with a chlorine atom and a methyl group attached to it, and an aldehyde group attached to the ring . Physical And Chemical Properties Analysis

6-Chloro-3-methylpicolinaldehyde is a solid substance . Its molecular weight is 155.58 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Researchers have demonstrated the utility of 6-Chloro-3-methylpicolinaldehyde and its analogs in synthesizing a wide range of complex organic compounds. For instance, Meier et al. (2013) reported a five-step procedure for synthesizing Pyrido[3,4-c][1,9]phenanthroline, showcasing a novel N-containing ring skeleton derived from 4-methylpyridine-3-carbonitrile through condensation, which was converted via 6-oxo- and 6-chloro derivatives (Meier, Sömmer, Girreser, & Clement, 2013). Similarly, Jiang et al. (2015) highlighted the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction, indicating the versatility of related compounds in facilitating complex synthesis processes (Jiang, Sun, Jiang, & Ma, 2015).

Photochemical Studies

The photochemistry of 6-chloro and 6-bromopicolinic acids in water was thoroughly investigated by Rollet et al. (2006), providing insights into heterolytic versus homolytic photodehalogenation processes. This study contributes to our understanding of the photophysical behavior of chloro- and bromo- substituted picolinic acids under various conditions (Rollet, Richard, & Pilichowski, 2006).

Catalytic Applications and Chemical Reactions

The role of 6-Chloro-3-methylpicolinaldehyde derivatives in catalyzing chemical reactions has also been documented. For example, the synthesis and optical properties of aluminum and zinc quinolates, facilitated by styryl substituent in 2-position, were explored, indicating significant potential for applications in photovoltaic cells and other electronic devices (Barberis & Mikroyannidis, 2006).

Safety and Hazards

6-Chloro-3-methylpicolinaldehyde is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . The safety information pictogram GHS07 indicates that it can cause certain health hazards . It is recommended to wash skin thoroughly after handling and avoid eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

6-chloro-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTISOPNIFMIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598360 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211537-07-3 | |

| Record name | 6-Chloro-3-methylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4,6,12,17(22),18,20-nonaene](/img/structure/B168080.png)